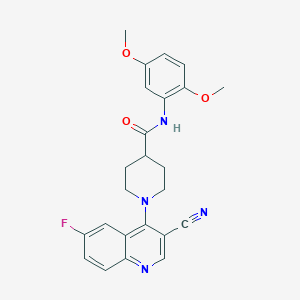

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

Descripción

The compound 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a substituted quinoline core (3-cyano-6-fluoroquinolin-4-yl) and a 2,5-dimethoxyphenyl substituent. The quinoline moiety, a bicyclic aromatic system with electron-withdrawing cyano and fluoro groups, may enhance binding interactions with biological targets, such as enzymes or receptors, through π-π stacking and hydrophobic effects. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperidine-4-carboxamides with oxazole or pyrrolidine cores) have been investigated for therapeutic applications, including antiviral activity .

Propiedades

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-18-4-6-22(32-2)21(12-18)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCTYUYTIQHWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

Introduction of Functional Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanide salts and fluorinating agents.

Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring and the dimethoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Análisis De Reacciones Químicas

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound is hypothesized to have similar effects due to its structural analogies with known anticancer agents.

Case Study:

In vitro studies on related quinoline derivatives demonstrated effective inhibition against various cancer cell lines, suggesting that the target compound may also possess similar antitumor effects. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities against a range of pathogens. The presence of cyano and fluorine groups in the structure enhances the compound's interaction with microbial targets.

Case Study:

A study evaluated the antimicrobial efficacy of structurally related quinoline compounds against Gram-positive and Gram-negative bacteria. Results indicated significant activity, particularly against resistant strains, highlighting the potential use of this compound in developing new antibiotics.

Structure-Activity Relationship (SAR)

The activity of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can be attributed to its unique structure. The presence of the cyano group is known to enhance lipophilicity and improve membrane permeability, while the dimethoxyphenyl moiety may increase binding affinity to target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Cyano Group | Enhances lipophilicity and bioavailability |

| Fluorine Atom | Improves binding interactions with biological targets |

| Dimethoxyphenyl | Increases selectivity towards specific receptors |

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to fully elucidate its toxicity mechanisms and long-term effects.

Mecanismo De Acción

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The cyano and fluoro groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.

Comparación Con Compuestos Similares

Structural Features

The target compound differs from analogs in the provided evidence primarily in its central heterocyclic core and substituent groups :

Implications :

- The cyano and fluoro groups may modulate electronic properties and metabolic stability compared to methoxy or bromo substituents in analogs .

Comparison :

- The target compound’s synthesis would likely involve coupling a quinoline-containing intermediate with 2,5-dimethoxyaniline, but yields could be lower due to steric hindrance from the quinoline core.

- Oxazole derivatives in show moderate yields (51–59%), while the pyrrolidine derivative in lacks yield data but highlights challenges in isolating stable salts .

Physicochemical Properties

Molecular weight and solubility trends can be inferred from analogs:

Key Observations :

- The target compound’s quinoline core may reduce solubility compared to oxazole or pyrrolidine derivatives, necessitating formulation adjustments.

- Halogenated substituents (e.g., bromo in ) increase molecular weight and hydrophobicity, similar to the fluoro group in the target compound .

Purity and Analytical Data

HPLC purity and analytical characterization of analogs:

Comparison :

- The target compound’s cyano and fluoro groups may complicate purification, requiring advanced techniques (e.g., preparative HPLC) to achieve >95% purity, as seen in analogs .

- 1H/13C NMR and HRMS are critical for confirming the identity of such structurally complex molecules .

Actividad Biológica

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C₁₈H₁₈F₁N₃O₂

- Molecular Weight: 329.35 g/mol

- IUPAC Name: 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism:

-

Inhibition of Specific Enzymes:

- Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain under investigation.

-

Interaction with Neurotransmitter Systems:

- The presence of piperidine suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

In Vitro Studies

In vitro studies have demonstrated that 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide exhibits:

- Antiproliferative Effects: Significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) was observed, with IC50 values indicating effective concentrations for therapeutic applications.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

- Tumor Growth Inhibition: In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis with other quinoline derivatives reveals that this compound may possess enhanced selectivity and reduced side effects due to its unique structural modifications.

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| Compound A (similar structure) | GnRH Antagonist | Moderate |

| Compound B (different structure) | Anticancer | Low |

| 1-(3-cyano-6-fluoroquinolin-4-yl)... | Anticancer/GnRH Antagonist | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.